5-Methyl-1-aminotetrazole
Overview
Description
5-Methyl-1-aminotetrazole: is a heterocyclic organic compound with the molecular formula C2H5N5. It is a derivative of tetrazole, characterized by the presence of a methyl group at the 5-position and an amino group at the 1-position. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Methylhydrazine and Cyanamide: One common method involves the cyclization of methylhydrazine with cyanamide under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the tetrazole ring.
Reaction of Methylhydrazine with Sodium Azide: Another method involves the reaction of methylhydrazine with sodium azide in the presence of a suitable solvent, such as water or ethanol. This reaction also requires heating to promote the formation of the tetrazole ring.
Industrial Production Methods: Industrial production of 5-Methyl-1-aminotetrazole often involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-1-aminotetrazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced tetrazole derivatives.
Substitution: The amino group in this compound can participate in substitution reactions, such as nucleophilic substitution, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Water, ethanol, dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidized Derivatives: Various oxidized forms of this compound.
Reduced Derivatives: Reduced forms of the compound with altered functional groups.
Substituted Derivatives: Compounds where the amino group is replaced by other functional groups.
Scientific Research Applications
Chemistry:
Catalysis: 5-Methyl-1-aminotetrazole is used as a ligand in coordination chemistry and catalysis, aiding in the formation of metal complexes.
Synthesis of Heterocycles: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Antimicrobial Agents: Research has shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Pharmaceutical Intermediates: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic applications.
Industry:
Explosives and Propellants: Due to its high nitrogen content, this compound is investigated for use in the formulation of explosives and propellants.
Mechanism of Action
The mechanism by which 5-Methyl-1-aminotetrazole exerts its effects depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate catalytic reactions. In biological systems, its antimicrobial activity is believed to result from its interaction with microbial enzymes and cellular components, disrupting essential biological processes.
Comparison with Similar Compounds
1-Methyl-5-aminotetrazole: Similar in structure but with the methyl and amino groups at different positions.
5-Amino-1-methyltetrazole: Another positional isomer with similar properties.
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share the tetrazole ring structure but differ in substituents.
Uniqueness: 5-Methyl-1-aminotetrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a methyl and an amino group at specific positions on the tetrazole ring makes it particularly useful in various synthetic and industrial applications.
Properties
IUPAC Name |
5-methyltetrazol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N5/c1-2-4-5-6-7(2)3/h3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKDRHNSFRBYMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399075 | |
Record name | 5-METHYL-1-AMINOTETRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56601-89-9 | |
Record name | 5-METHYL-1-AMINOTETRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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